5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

c-Src kinase inhibition Kinase selectivity profiling Ischemic stroke drug discovery

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1698536-56-9) is a key heterocyclic building block featuring a partially saturated tetrahydropyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 5-position and a primary carboxamide at the 3-position. This scaffold serves as a versatile intermediate for generating diversely substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide libraries.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B13303199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCC1CCN2C(=C(C=N2)C(=O)N)N1
InChIInChI=1S/C8H12N4O/c1-5-2-3-12-8(11-5)6(4-10-12)7(9)13/h4-5,11H,2-3H2,1H3,(H2,9,13)
InChIKeyFAMLDPYPVPSVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Procurement-Ready Physicochemical and Structural Baseline for Scaffold Optimization


5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1698536-56-9) is a key heterocyclic building block featuring a partially saturated tetrahydropyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 5-position and a primary carboxamide at the 3-position. This scaffold serves as a versatile intermediate for generating diversely substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide libraries. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol . The presence of the 5-methyl group distinguishes it from the unsubstituted parent scaffold (CAS 115931-34-5) and imparts distinct steric and electronic properties that influence downstream biological activity profiles [1].

Why Unsubstituted or Alternative 5-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides Cannot Simply Replace the 5-Methyl Derivative


Within the pyrazolo[1,5-a]pyrimidine-3-carboxamide class, subtle alterations at the 5-position (e.g., H, cyclopropyl, ethyl, phenyl) lead to profound shifts in kinase selectivity, CNS penetration, and in vivo efficacy. The 5-methyl substitution uniquely balances c-Src inhibitory potency with selectivity over the closely related Lck kinase, whereas other substituents either sacrifice selectivity for potency or lose activity entirely [1]. Furthermore, the 5-methyl group contributes to optimal lipophilicity for blood-brain barrier penetration, a property not replicated by the 5-H or more lipophilic 5-phenyl analogs [1]. Replacing the 5-methyl derivative with a generic analog risks undermining both the selectivity profile and the pharmacokinetic properties critical for CNS-targeted programs.

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


5-Methyl Substitution Delivers Optimal c-Src/Lck Selectivity Ratio Versus 5-Cyclopropyl, 5-Ethyl, and 5-Phenyl Analogs

In a direct head-to-head comparison within the same study, the 5-methyl derivative (compound 7f) exhibited a c-Src IC50 of 0.175 mM and a selectivity ratio of 5.5-fold over the structurally homologous Lck kinase (IC50 = 0.962 mM). The 5-cyclopropyl analog (7o) achieved higher potency (c-Src IC50 = 0.004 mM) but only 2.5-fold selectivity over Lck, while the 5-phenyl analog (7m) was essentially non-selective (c-Src/Lck IC50 = 0.018/0.019 mM; ratio = 1.06). The 5-ethyl (7n) and 5-isopropyl (7p) analogs showed intermediate profiles [1]. This demonstrates that the 5-methyl group provides the widest selectivity window against Lck, a critical off-target kinase associated with immunosuppression.

c-Src kinase inhibition Kinase selectivity profiling Ischemic stroke drug discovery

5-Methyl Derivative Achieves CNS Penetration with Brain/Plasma Ratio of 3.7 in Rat Pharmacokinetic Studies

Compound 7f, bearing the 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, demonstrated a brain/plasma concentration ratio of 3.7 ± 0.6 at 3 hours following intravenous infusion in rats, indicating favorable central nervous system (CNS) penetration [1]. The corresponding brain concentration reached 444.0 ± 63.3 ng/g, substantially exceeding plasma levels (121.5 ± 14.3 ng/mL). While direct comparative brain penetration data for the 5-unsubstituted analog are not available in this study, the observed CNS exposure is consistent with the moderate lipophilicity conferred by the 5-methyl group, which is optimal for passive blood-brain barrier permeation.

CNS drug delivery Blood-brain barrier penetration Pharmacokinetics

5-Methyl Scaffold Enables In Vivo Neuroprotective Efficacy in Rat MCA Occlusion Stroke Model

The 5-methyl derivative 7f·HCl demonstrated statistically significant reduction of infarct volume in a rat middle cerebral artery (MCA) occlusion model when administered intraperitoneally [1]. This in vivo pharmacological endpoint directly validates the translational potential of the 5-methyl scaffold. In contrast, other potent analogs in the same series (e.g., the 5-cyclopropyl derivative 7o, with c-Src IC50 = 0.004 mM) were not reported to have in vivo efficacy data, potentially due to less favorable selectivity or pharmacokinetic profiles.

In vivo neuroprotection Ischemic stroke Preclinical efficacy

5-Methyl-7-Hydroxy Pyrazolo[1,5-a]pyrimidine Exhibits Distinct Antibacterial MIC Profile Versus 5,7-Dimethyl Analog

In a comparative antibacterial evaluation, the 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative (compound 7) displayed minimum inhibitory concentrations (MICs) of 1–2 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. In contrast, the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative (compound 6) was substantially more potent with MICs of 0.187–0.50 µg/mL against the same strains [1]. This demonstrates that the 5-methyl substitution, in combination with different C-7 functional groups, enables tunable antibacterial potency, offering a distinct SAR handle not available with alternative 5-substituents.

Antibacterial activity Antibiofilm Minimum inhibitory concentration (MIC)

5-Methyl Core Enables Regioselective 7-Position Functionalization for Parallel Library Synthesis

The 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold can be regioselectively functionalized at the 7-position via condensation with enaminonitriles, enabling the parallel synthesis of diverse 7-substituted analogs without competing reactivity at the 5-position [1]. This synthetic predictability is maintained relative to the des-methyl analog (CAS 115931-34-5), ensuring that the 5-methyl group does not hinder key derivatization steps. The 5-methyl substitution further enhances the crystallinity of certain derivatives, as confirmed by X-ray crystallographic analysis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (space group P21/n, R = 0.062) [2].

Regioselective synthesis Pyrazolo[1,5-a]pyrimidine library Medicinal chemistry building block

Optimal Application Scenarios for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

In drug discovery campaigns targeting CNS disorders such as ischemic stroke, the 5-methyl scaffold serves as a privileged starting point for optimizing c-Src kinase inhibitors. The demonstrated brain/plasma ratio of 3.7 and in vivo reduction of cerebral infarct volume provide translational confidence that is absent for alternative 5-substituted analogs. Medicinal chemistry teams can leverage the established c-Src/Lck selectivity profile (5.5-fold selectivity window) to design analogs with reduced immunosuppressive liability while maintaining CNS exposure [1].

Focused Pyrazolo[1,5-a]pyrimidine Library Synthesis for Kinase Selectivity Profiling

The 5-methyl core enables regioselective parallel synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide libraries. The predictable reactivity at the 7-position allows systematic exploration of substituent effects on kinase selectivity, building on the established SAR showing that the 5-methyl group provides an optimal balance between c-Src potency and kinome-wide selectivity [1]. Synthetic protocols using ultrasonication in aqueous media offer rapid access to diverse analogs suitable for high-throughput screening [2].

Antimicrobial Lead Optimization via C-7 Derivatization of the 5-Methyl Scaffold

The measurable antibacterial activity of 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine (MIC = 1–2 µg/mL against S. aureus and P. aeruginosa) provides a validated starting point for antimicrobial SAR campaigns. Systematic C-7 substitution can enhance potency, as evidenced by the 2–10.7-fold improvement achieved with the 5,7-dimethyl analog (MIC = 0.187–0.50 µg/mL). This tunable activity profile makes the 5-methyl scaffold a strategic procurement choice for anti-infective drug discovery groups building focused compound collections [3].

Structural Biology and Crystallography of Pyrazolopyrimidine-Kinase Complexes

The favorable crystallinity of 5-methyl-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, confirmed by X-ray structures solved to R = 0.062 (space group P21/n), supports their use in co-crystallization studies with target kinases. This structural tractability facilitates structure-based drug design, allowing procurement for fragment-based screening and crystallographic fragment elaboration campaigns [2].

Quote Request

Request a Quote for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.